Product packaging for Allyl-(4-benzyloxyphenyl)amine(Cat. No.:)

Allyl-(4-benzyloxyphenyl)amine

Cat. No.: B8392688
M. Wt: 239.31 g/mol
InChI Key: CZKFOMVYQDSFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl-(4-benzyloxyphenyl)amine is a chemical compound of interest in medicinal and organic chemistry research. It belongs to a class of N-allyl aniline derivatives that have been identified as highly potent inhibitors for key enzymes, including acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II . Compounds within this class have demonstrated low nanomolar range activity, making them valuable scaffolds for investigating new therapeutic agents . The structure of this compound, featuring both allyl and benzyloxyphenyl groups, is a key intermediate in fine organic synthesis . The allyl group is a versatile functional group in chemical synthesis and is found in various biologically active molecules . Similarly, aniline derivatives are fundamental building blocks for a wide range of chemical transformations. Researchers utilize this compound to develop novel molecules with potential applications in catalysis and materials science. Its role can be analogous to Schiff bases, which are crucial ligands in coordination chemistry and for creating metal complexes with diverse properties . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B8392688 Allyl-(4-benzyloxyphenyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-phenylmethoxy-N-prop-2-enylaniline

InChI

InChI=1S/C16H17NO/c1-2-12-17-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h2-11,17H,1,12-13H2

InChI Key

CZKFOMVYQDSFSV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Allyl 4 Benzyloxyphenyl Amine and Analogous Benzyloxy Substituted Allylic Amine Structures

Direct Allylation Approaches to Amine Formation

Direct allylation methods offer an atom-economical route to allylic amines by forming the C-N bond in a single, efficient step. These approaches typically involve the reaction of an amine with an allyl-containing substrate, such as an alcohol or carbonate, often facilitated by a catalyst.

Transition Metal-Catalyzed Allylations

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of allylic amines. These methods, often referred to as Tsuji-Trost type reactions, proceed via the formation of a π-allyl metal complex, which is then attacked by a nucleophile, such as an amine. nih.govnih.govorganic-chemistry.org This catalytic cycle allows for high selectivity and functional group tolerance under mild conditions. nih.gov

Palladium catalysts are highly effective for the allylic amination of substrates like allylic alcohols and carbonates. nih.gov The choice of the allylic partner is crucial, as the leaving group's ability influences reaction conditions and efficiency. While classic methods often require the pre-activation of allylic alcohols into better leaving groups (acetates, carbonates), significant progress has been made in the direct use of these less reactive precursors. nih.govmdpi.com

The direct use of allylic alcohols in palladium-catalyzed aminations represents a significant advancement in sustainable chemistry, as it avoids the need for stoichiometric activators and generates water as the primary byproduct. researchgate.netresearchgate.net However, the poor leaving group nature of the hydroxyl group presents a challenge. researchgate.net

Recent studies have demonstrated that phosphoramidite-based palladium catalysts can effectively facilitate the direct amination of non-activated allylic alcohols. mdpi.com The addition of a catalytic amount of a co-catalyst, such as 1,3-diethylurea, has been shown to increase catalytic activity. mdpi.com Computational studies suggest that a cooperative hydrogen-bonding network between the urea (B33335) moiety and the alcohol's hydroxyl group facilitates the rate-limiting C-O oxidative addition step at the palladium center. mdpi.com This approach is compatible with a variety of functional groups and can be used to prepare a wide range of linear allylic amines in good to excellent yields. researchgate.net

Table 1: Palladium-Catalyzed Direct Amination of Non-Activated Allylic Alcohols

Catalyst SystemCo-catalyst/AdditiveSubstrateNucleophileKey Finding
Pd-phosphoramidite complex1,3-diethylureaAllylic AlcoholAmineUrea co-catalyst forms hydrogen bonds, activating the C-O bond for oxidative addition. mdpi.com
Pd-catalystNone (in H-bonding solvent)Allylic AlcoholAmineA hydrogen-bonding solvent is believed to be responsible for the high reactivity. researchgate.net

Allylic carbonates are excellent substrates for palladium-catalyzed aminations due to their enhanced reactivity compared to alcohols. This methodology has been successfully applied to the synthesis of sterically hindered α,α-disubstituted allylic N-aryl amines. acs.org

Kleij's group developed a highly regio- and enantioselective amination of α,α-disubstituted allylic carbonates using a palladium catalyst with a specific monophosphoramidite ligand ((Sax,S,S)-L11). acs.org This system proved effective for a broad range of primary alkyl amines and less reactive anilines, providing the corresponding α,α-disubstituted N-aryl allyl amines with high enantioselectivities, reaching up to 97% ee. acs.org The reaction demonstrates the capability of palladium catalysis to construct challenging quaternary stereocenters adjacent to a nitrogen atom.

Table 2: Palladium-Catalyzed Amination of α,α-Disubstituted Allylic Carbonates

Catalyst/LigandSubstrate ScopeNucleophile ScopeSelectivity
Pd / (Sax,S,S)-L11Broad selection of α,α-disubstituted allylic carbonatesWide range of primary alkyl amines and anilinesHigh regio- and enantioselectivities (up to 66/1 r.r., up to 97% ee). acs.org

The synthesis of chiral allenyl amines can be achieved through the palladium-catalyzed asymmetric amination of allenyl phosphates. nih.gov This transformation is valuable as it introduces central chirality into the allenic structure.

A highly enantioselective method was developed using a palladium catalyst in conjunction with the chiral ligand (R)-3,4,5-(MeO)3-MeOBIPHEP. nih.gov This catalytic system enables the preparation of various chiral 2,3-allenyl amines at low temperatures (0 °C) with yields up to 90% and excellent enantiomeric excess (up to 94% ee). acs.orgnih.gov The resulting products, featuring both an allene (B1206475) and an amine, are versatile building blocks for further synthetic transformations. acs.org

Table 3: Enantioselective Palladium-Catalyzed Amination of Allenyl Phosphates

Catalyst/LigandSubstrateKey FeaturesYieldEnantioselectivity (ee)
Pd / (R)-3,4,5-(MeO)3-MeOBIPHEPAllenyl PhosphatesGenerates 2,3-allenyl amines with central chirality. nih.govUp to 90%. nih.govUp to 94%. nih.gov

For the synthesis of primary allylic amines, ammonia (B1221849) or an ammonia surrogate is required as the nucleophile. Direct use of ammonia can be challenging due to its volatility and tendency to deactivate catalysts. organic-chemistry.org A practical and efficient alternative is the use of ammonium (B1175870) acetate (B1210297) as a stable, easy-to-handle nitrogen source. organic-chemistry.orgnih.gov

A palladium/DPEphos-catalyzed direct amination of allylic alcohols with ammonium acetate provides convenient access to primary allylic amines with high selectivity for monoallylation. organic-chemistry.orgnih.gov Mechanistic studies indicate that ammonium acetate serves a dual role: it functions as a Brønsted acid to activate the hydroxyl group of the alcohol and also acts as the ammonia source, inhibiting overreaction to secondary or tertiary amines. organic-chemistry.org This method is scalable and avoids the need for pre-activation of the alcohol, offering a more sustainable process. organic-chemistry.org

Table 4: Palladium-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate

Catalyst SystemNitrogen SourceFunction of Nitrogen SourceSubstrateProduct
Pd(OAc)₂ / DPEphosAmmonium AcetateAmmonia surrogate and Brønsted acid to activate the hydroxyl group. organic-chemistry.orgAllylic AlcoholsPrimary Allylic Amines. organic-chemistry.orgnih.gov
Ruthenium-Catalyzed Allylic Amination with Aqueous Ammonia

Ruthenium-catalyzed allylic amination represents a powerful method for the synthesis of primary amines. Utilizing aqueous ammonia as the nitrogen source is advantageous due to its low cost, atom economy, and environmental friendliness. nih.gov This approach is particularly notable for the enantiospecific amination of tertiary allylic carbonates. The catalytic system, often comprising a ruthenium precursor like [Cp*Ru(MeCN)3]PF6 and a suitable ligand, can operate effectively in aqueous media, affording enantioenriched primary amines as single regioisomers in high yields. nih.gov While specific examples detailing the use of 4-benzyloxyaniline are not prevalent in the literature, the methodology's tolerance for various functional groups suggests its potential applicability to such substrates. The reaction mechanism is believed to involve the formation of a π-allyl ruthenium complex, followed by nucleophilic attack of ammonia.

Rhodium-Catalyzed Regioselective Amination of Tertiary Allylic Trichloroacetimidates

Rhodium catalysis offers an efficient pathway for the regioselective amination of tertiary allylic trichloroacetimidates with aromatic amines. This method is particularly useful for synthesizing α,α-disubstituted allylic aryl amines with high yields and excellent regioselectivity. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aniline (B41778), making it suitable for substrates like 4-benzyloxyaniline. For instance, studies have shown that using a [RhCl(NBD)]2 catalyst at low temperatures can achieve yields up to 90% and regioselectivity ratios as high as 62:1 for various anilines. nih.gov The trichloroacetimidate (B1259523) leaving group is crucial for efficient coordination with the rhodium catalyst. This methodology has been successfully applied to the synthesis of tertiary β-fluoroamines using electron-rich anilines such as 4-methoxyaniline, which serves as a good proxy for the reactivity of 4-benzyloxyaniline.

Table 1: Rhodium-Catalyzed Amination of Tertiary Allylic Trichloroacetimidates with Substituted Anilines

Entry Aniline Substrate Catalyst Ligand Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee %)
1 4-Methoxyaniline [Rh(NBD)Cl]2 (R)-DTBM-SEGPHOS Toluene 40 77 92
2 4-Bromoaniline [Rh(NBD)Cl]2 (R)-DTBM-SEGPHOS Toluene 40 41 96
Direct Amination of Allyl-Benzenes via Transition Metal Catalysis (e.g., Pd(II))

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a versatile method for C-N bond formation. Direct amination of allyl-benzenes or allylic alcohols provides a more atom-economical route compared to reactions requiring pre-functionalized allyl sources. These reactions can be performed under mild conditions and show compatibility with a wide range of functional groups. Recent advancements have focused on the use of visible light and dual catalytic systems to enable the direct allylic C-H amination of alkenes with free amines, including challenging aliphatic amines. While direct examples involving 4-benzyloxyaniline are scarce, the broad applicability of modern palladium-catalyzed systems suggests their potential for the synthesis of Allyl-(4-benzyloxyphenyl)amine.

Dehydrative Allylation of Allyl Alcohol with Amines Using Solid Catalysts

Dehydrative allylation of amines with allyl alcohol is an environmentally benign method that produces water as the only byproduct. organic-chemistry.org Solid catalysts, such as titanium oxide-supported molybdenum oxide (MoO3/TiO2), have demonstrated high activity and reusability for this transformation. organic-chemistry.orgnih.gov This heterogeneous catalytic system allows for the synthesis of various allyl amines in high yields. organic-chemistry.org For example, using a 10 wt% WO3/ZrO2 catalyst, the monoallylation of aniline and its derivatives can be achieved with good yields and excellent selectivity. nih.gov The reaction is typically carried out at elevated temperatures (e.g., 140 °C). The catalyst's acidity and basicity are crucial for its activity, and steric hindrance can prevent over-allylation, thus favoring the mono-allylated product. nih.gov This method's applicability to various substituted anilines indicates its potential for the synthesis of this compound.

Table 2: Dehydrative Allylation of Anilines with Allyl Alcohol using a WO3/ZrO2 Solid Catalyst

Entry Aniline Substrate Catalyst Loading (wt%) Temperature (°C) Time (h) Conversion (%) Yield of Monoallyl-aniline (%) Selectivity (%)
1 Aniline 10 140 4 84 78 93
2 4-Fluoroaniline 10 140 4 75 69 92
3 4-Chloroaniline 10 140 4 72 68 94
4 4-Bromoaniline 10 140 4 70 66 94

Organocatalytic Allylation Strategies

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique selectivity profiles. These methods often rely on the activation of substrates through hydrogen bonding or the formation of transient, reactive intermediates.

Asymmetric Organocatalytic Synthesis of Chiral Homoallylic Amines

The asymmetric synthesis of chiral homoallylic amines is of great importance due to the prevalence of this motif in natural products and pharmaceuticals. nih.govresearchgate.net Organocatalytic methods often involve the allylation of imines, which can be generated in situ from an aldehyde and an amine, such as 4-benzyloxyaniline. Chiral Brønsted acids, like BINOL-derived phosphoric acids, are effective catalysts for these transformations. For instance, the reaction of imines with allylboronates or allyl-1,3,2-dioxaborinanes can proceed with high yields and enantioselectivities. beilstein-journals.orgnih.gov The use of p-methoxyphenyl (PMP) protected imines is common in these reactions and serves as a good electronic model for benzyloxy-substituted systems, demonstrating yields often between 57-98% and enantioselectivities of 90-98%. beilstein-journals.orgnih.gov

Chiral Phosphoric Acid-Catalyzed Reactions

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts that can effectively promote a variety of asymmetric transformations, including the synthesis of chiral amines. uiowa.edu In the context of allylation, CPAs can activate imines towards nucleophilic attack by an allylating agent. The catalyst forms a hydrogen-bond network with the reactants, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov These catalysts have been successfully employed in the enantioselective peroxidation of imines, where the electronic nature of the aniline-derived portion of the imine plays a significant role in the reaction's efficiency and selectivity. nih.gov The general success of CPA catalysis with a wide range of imines suggests that imines derived from 4-benzyloxyaniline would be viable substrates for asymmetric allylation reactions.

Table 3: Organocatalytic Asymmetric Allylation of in situ-formed Imines

Entry Aldehyde Amine Catalyst Allylating Agent Yield (%) Enantiomeric Excess (ee %)
1 Benzaldehyde (B42025) p-Methoxyaniline (R)-3,3'-Ph2-BINOL Allyl-1,3,2-dioxaborinane 98 90
2 4-Bromobenzaldehyde p-Methoxyaniline (R)-3,3'-Ph2-BINOL Allyl-1,3,2-dioxaborinane 95 92
3 2-Naphthaldehyde p-Methoxyaniline (R)-3,3'-Ph2-BINOL Allyl-1,3,2-dioxaborinane 98 94
Aminophenol-Catalyzed Allylation of N-Phosphinoylimines

A notable organocatalytic approach for the asymmetric synthesis of homoallylic amines involves the use of aminophenol catalysts. This method has proven effective for the allylation of N-phosphinoylimines with pinacol (B44631) allylboronic ester. The reaction demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, aliphatic, and α,β-unsaturated imines. beilstein-journals.org

The proposed mechanism suggests that the aminophenol catalyst activates both the imine substrate and the boronate reagent. A key feature for the high enantioselectivity (ranging from 76–98% ee) is believed to be an internal hydrogen bond between the catalyst and the phosphoryl (P=O) group of the imine's protecting group. beilstein-journals.org This interaction creates a rigid, organized transition state that directs the nucleophilic attack of the allyl group to one specific enantioface of the imine. beilstein-journals.org However, the enantioselectivity has been observed to decrease with certain substrates, such as ethynylimines. beilstein-journals.org

BINOL-Derived Catalysis

Chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-derived catalysts, particularly chiral phosphoric acids (CPAs) and chiral diols, are powerful tools for the enantioselective synthesis of allylic amines. These catalysts facilitate the asymmetric allylboration of acyl imines, providing the corresponding homoallylic amides in good yields and with high enantiomeric ratios. nih.gov

In a representative system, (S)-3,3′-Ph₂-BINOL is used as the catalyst with allyldiisopropoxyborane serving as the allyl source. nih.gov This reaction is effective for both aromatic and aliphatic imines, yielding products with enantiomeric ratios typically between 95:5 and 99.5:0.5. nih.gov The diol functionality of the BINOL catalyst is crucial for both reactivity and selectivity; replacing it with a monomethylated ether derivative leads to significantly lower yields and enantioselectivity. nih.gov Mechanistic studies indicate that the reaction proceeds through a facile exchange between the boronate's alkoxy group and the chiral diol, generating the active allylation reagent which is then activated via hydrogen bonding. nih.gov The steric properties of the 3,3' substituents on the BINOL ring are critical for inducing high enantioselectivity in reactions involving imines. cam.ac.uk

CatalystSubstrate TypeAllylating AgentYieldEnantiomeric Ratio (er)
(S)-3,3′-Ph₂-BINOLAcyl IminesAllyldiisopropoxyborane75-94%95:5 – 99.5:0.5
(S)-BINOLAcyl IminesAllyldiisopropoxyboraneModerateLower than substituted BINOL

Allylic Amination via Metallooxaziridine Catalysis (e.g., Vanadoxaziridine)

Direct allylic amination of alkenes represents an atom-economical strategy for synthesizing allylic amines. Vanadoxaziridine-mediated catalysis has emerged as a novel and efficient method for this transformation. nih.gov This approach avoids the common formation of metal nitrenoid intermediates and instead utilizes a metallooxaziridine as the active catalyst for the nitrogen transfer. acs.orgacs.org

The catalytic cycle is proposed to begin with the formation of an N-Ts vanadoxaziridine complex from the vanadium precursor and the nitrogen source. nih.govacs.org This is followed by alkene coordination to the metal center, a rate-determining syn-aminovanadation across the double bond to form a metalloheterocyclic intermediate, and a subsequent rapid elimination to release the allylic amine product and regenerate the catalyst. nih.govacs.org

N-Tosyl Allylic Amine Synthesis from Alkenes

A specific application of vanadoxaziridine catalysis is the synthesis of N-Tosyl allylic amines from α-methylalkenes. acs.org Using a V₂O₃Dipic₂(HMPA)₂ catalyst in conjunction with chloramine-T as the nitrogen source, this method provides high yields and stereoselectivities. nih.govorganic-chemistry.org The reaction is typically conducted in acetonitrile (B52724) (CH₃CN) at room temperature, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to enhance efficiency. organic-chemistry.org

The protocol has demonstrated high efficiency for a variety of α-methylstyrenes and other unactivated alkenes. acs.orgorganic-chemistry.org Mechanistic studies, including kinetic isotope effect and Hammett correlation studies, support a tosylnitrene-free pathway where a positive charge develops in the transition state of the rate-determining aminovanadation step. acs.org

CatalystAlkene SubstrateNitrogen SourceSolventYield
V₂O₃Dipic₂(HMPA)₂α-MethylstyreneChloramine-TCH₃CNHigh
V₂O₃Dipic₂(HMPA)₂4-MeO-α-MethylstyreneChloramine-TCH₃CN94%
V₂O₃Dipic₂(HMPA)₂4-Cl-α-MethylstyreneChloramine-TCH₃CN82%

Reductive Amination Pathways for Aryl-Substituted Benzyloxy Amines

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by in-situ reduction to the target amine. masterorganicchemistry.com This pathway is particularly well-suited for producing aryl-substituted benzyloxy amines, such as this compound, by reacting 4-benzyloxybenzaldehyde with allylamine.

A key advantage of reductive amination is its ability to avoid the overalkylation that often plagues direct alkylation of amines. masterorganicchemistry.com The reaction can be performed under mild, weakly acidic conditions. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the iminium ion intermediate in the presence of the unreacted aldehyde. masterorganicchemistry.com For a greener approach, catalysts like thiamine (B1217682) hydrochloride under solvent-free conditions or recyclable iron-based Lewis catalysts have also been developed. researchgate.netresearchgate.net

Microwave-Assisted Synthetic Protocols for Allyl Amine Scaffolds

The application of microwave irradiation has been shown to significantly accelerate the synthesis of allylic amines, reducing reaction times from many hours to mere minutes. nih.govrsc.orgorganic-chemistry.org One such protocol is the hydrozirconation-transmetalation-aldimine addition sequence. rsc.org

In this one-pot process, an alkyne undergoes hydrozirconation with zirconocene (B1252598) hydrochloride. rsc.orgorganic-chemistry.org This is followed by a dimethylzinc-mediated transmetalation and subsequent addition of the resulting alkenylzirconocene to an N-phosphinoylimine. rsc.orgrsc.org Microwave irradiation dramatically speeds up both the hydrozirconation and the imine addition steps. rsc.org This rapid, convenient method provides a powerful tool for the efficient preparation of synthetically useful allylic amines. nih.gov Another microwave-assisted approach involves the asymmetric allylation of N-arylimines with allyl-1,3,2-dioxaborinane, catalyzed by a BINOL derivative, achieving the desired amine products in one hour. beilstein-journals.org

Control of Stereoselectivity and Enantioselectivity in Allyl Amine Synthesis

Achieving high levels of stereocontrol is a central goal in modern synthetic chemistry, and the synthesis of chiral allylic amines is no exception. Various strategies have been developed to control both diastereoselectivity and enantioselectivity.

The use of chiral catalysts is a predominant strategy. As discussed, BINOL-derived phosphoric acids and diols create a chiral environment that directs the approach of the nucleophile to the imine, leading to high enantioselectivity. nih.govnih.gov Similarly, rhodium complexes with chiral ligands, such as chiral bis(oxazoline)alkynylphosphine ligands, have been used for highly regio- and enantioselective allylic amination of racemic precursors. nih.govacs.org These catalyst systems can generate a precisely confined chiral pocket that enables effective enantiodiscrimination. acs.org

Another approach involves substrate control, where a chiral auxiliary attached to the amine or electrophile directs the stereochemical outcome. Furthermore, enzymatic and chemoenzymatic methods are gaining prominence, utilizing enzymes like amine transaminases to perform asymmetric reductive aminations with excellent enantiomeric excess. acs.org The choice of catalyst, ligand, and reaction conditions is paramount, as these factors can be finely tuned to favor the formation of a specific stereoisomer. nih.gov

Design and Application of Chiral Ligands (e.g., BINOL Derivatives, Monophosphoramidites)

The development of efficient transition-metal catalysis is intrinsically linked to the evolution of corresponding ligands. nih.gov In the context of iridium-catalyzed asymmetric allylic amination, two classes of ligands, BINOL derivatives and monophosphoramidites, have proven to be particularly effective.

BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis. Its derivatives are axially chiral compounds that possess excellent chirality transfer properties, making them highly effective ligands and catalysts. bohrium.comnih.govresearchgate.net These C2-symmetric diol ligands have been successfully employed in a wide array of asymmetric reactions. sigmaaldrich.com

In iridium catalysis, BINOL-derived diphosphine ligands such as (S)-tol-BINAP are used in robust, air-stable cyclometallated π-allyliridium C,O-benzoate complexes. These catalysts are highly effective in the amination of racemic branched alkyl-substituted allylic acetates, furnishing the desired chiral allylic amines with high levels of enantioselectivity and, notably, complete branched regioselectivity. nih.govorganic-chemistry.org This methodology is applicable to a range of nucleophiles, including primary and secondary aliphatic and aromatic amines. nih.govorganic-chemistry.org

Monophosphoramidites: Monophosphoramidite ligands, particularly those pioneered by Feringa and later adapted by Hartwig and Helmchen, represent a major advancement in iridium-catalyzed asymmetric allylic substitution. nih.gov These ligands have been instrumental in achieving high regio- and enantioselectivities for a broad spectrum of substrates and nucleophiles. nih.govepfl.chepfl.ch

A significant breakthrough was the development of hybrid (phosphoramidite, olefin) ligands. nih.gov These ligands have been successfully used in the iridium-catalyzed allylic amination of unprotected branched allylic alcohols. nih.gov This development provides a direct and highly enantioselective route to enantioenriched allylic amines from racemic starting materials. nih.gov The versatility of phosphoramidite-alkene ligands has made them a powerful tool for both carbon-carbon and carbon-heteroatom bond formation. rsc.org

The table below summarizes the performance of selected chiral ligands in iridium-catalyzed allylic amination reactions, showcasing their ability to deliver products with high enantiomeric excess (ee).

Ligand TypeSpecific LigandSubstrate TypeNucleophileAchieved Enantioselectivity (ee)Reference
BINOL Derivative(S)-tol-BINAPRacemic Branched Allylic AcetatesSecondary Aliphatic AminesConsistently High nih.gov
BINOL Derivative(S)-tol-BINAPRacemic Branched Allylic Acetates(Hetero)aromatic AminesHigh organic-chemistry.org
MonophosphoramiditeFeringa-typeAllylic CarbonatesAromatic AminesUp to 98% nih.gov
Phosphoramidite-OlefinCarreira-typeUnmasked Allylic AlcoholsSulfamic AcidsUp to 99% nih.gov

Regioselectivity and Enantiodifferentiation Mechanisms

A defining feature of iridium-catalyzed allylic substitutions is the strong preference for the formation of branched products, which contrasts with palladium-catalyzed reactions that typically yield linear products. nih.gov The mechanisms governing this regioselectivity and the enantiodifferentiation are intricately linked to the catalyst system.

Regioselectivity: The origin of the high branched-product selectivity in iridium catalysis has been a subject of detailed study. Investigations using achiral triphenylphosphite ligands revealed that factors commonly invoked to explain regioselectivity in palladium systems, such as charge distribution or steric hindrance, are insufficient to explain the outcome with iridium. nih.gov Instead, computational studies suggest that a network of weak, attractive, noncovalent interactions between the catalyst and substrate favors the nucleophilic attack at the more substituted carbon of the allyl group, leading to the branched isomer. nih.gov

Catalyst systems utilizing ligands like (S)-tol-BINAP have been shown to provide complete branched regioselectivity, even when forming highly substituted C-N bonds with hindered secondary amines. nih.gov This remarkable selectivity is attributed to early transition states for the allylic alkylation that minimize the influence of steric effects. nih.gov

Enantiodifferentiation: The chiral ligand is paramount for enantiodifferentiation, creating a stereochemically defined pocket around the iridium center that directs the incoming nucleophile to one of the two enantiofaces of the π-allyl intermediate. The specific mechanism can vary depending on the catalyst system, which has led to a classification scheme.

Type I and Type II Catalysts: As defined by Helmchen, Type I catalysts function under basic conditions and require linear allylic precursors, while Type II catalysts operate under acidic conditions and can utilize branched precursors due to rapid π-allyl enantiofacial interconversion. nih.gov Both proceed via cationic π-allyliridium intermediates. nih.gov

Type III Catalysts: A newer class of cyclometallated π-allyliridium C,O-benzoates, developed by Krische and colleagues, are termed Type III catalysts. nih.gov These systems operate under basic conditions with branched precursors but proceed through neutral π-allyliridium intermediates. They enable highly enantioselective substitutions for substrates bearing linear alkyl groups with complete branched regioselectivity, complementing the scope of Type I and II catalysts. nih.gov The C-N bond formation occurs via an outer-sphere addition mechanism. organic-chemistry.org

The table below details the outcomes of specific iridium-catalyzed allylic amination reactions, highlighting the exceptional control over both regioselectivity and enantioselectivity.

Catalyst System (Metal/Ligand)SubstrateRegioselectivity (Branched:Linear)Enantioselectivity (ee)Reference
[Ir(cod)Cl]₂ / Phosphoramidite-OlefinUnmasked Allylic AlcoholsHigh Branched SelectivityUp to 99% nih.gov
Ir-C,O-benzoate / (S)-tol-BINAPRacemic Branched Alkyl-Substituted Allylic AcetatesComplete BranchedHigh nih.gov
[Ir(cod)Cl]₂ / Feringa PhosphoramiditeAllylic Carbonates/AminesHigh Branched SelectivityHigh nih.gov

Mechanistic Investigations and Catalytic Principles in Allyl 4 Benzyloxyphenyl Amine Transformations

Detailed Reaction Mechanisms of Allylation and Amination

The synthesis of N-allyl-N-aryl amines, such as Allyl-(4-benzyloxyphenyl)amine, is predominantly achieved through transition-metal-catalyzed allylic substitution reactions. Palladium-catalyzed reactions, in particular, are well-established for forming carbon-nitrogen bonds under mild conditions with high efficiency. These transformations typically involve the reaction of an amine with an allylic substrate bearing a leaving group, such as an acetate (B1210297) or carbonate.

Kinetic studies on analogous systems have shown that either of these steps can be rate-determining wikipedia.org.

Oxidative Addition as the Rate-Limiting Step: In many palladium-catalyzed aminations, particularly with aryl halides, the oxidative addition step is the slowest in the catalytic cycle rsc.org. For allylic substitutions, if the leaving group on the allyl substrate is poor or the amine is highly nucleophilic, the initial oxidative addition can be the kinetic bottleneck.

Nucleophilic Attack as the Rate-Limiting Step: Conversely, when a good leaving group is used (e.g., carbonate) and a less nucleophilic amine (like an aniline (B41778) derivative) is employed, the nucleophilic attack on the cationic (π-allyl)palladium(II) complex often becomes the rate-determining step wikipedia.org.

The nature of the nucleophilic attack itself can exhibit characteristics of both SN1 and SN2 pathways. The formation of the cationic (π-allyl)palladium(II) complex is akin to the formation of a carbocation in an SN1 reaction, as the leaving group has already departed from the allylic carbon. The subsequent attack of the amine occurs on this palladium-complexed intermediate. The regioselectivity of the attack (at the more or less substituted end of the allyl group) is influenced by both steric and electronic factors, controlled by the ligands on the palladium center nih.govnih.gov. For secondary amines reacting with cationic allyl palladium complexes, the nucleophilic attack is often the first and rate-determining step of that phase of the cycle wikipedia.org.

Kinetic data from related palladium-catalyzed allylic aminations are presented below to illustrate the factors influencing reaction rates.

Catalyst SystemAmine NucleophileAllylic SubstrateRate-Limiting StepReference
Pd(0) with Monophosphine LigandsSecondary Amines (e.g., Morpholine)Allylic AcetatesNucleophilic Attack wikipedia.org
Pd(0) with Bisphosphine LigandsSecondary AminesAllylic AcetatesReversible Nucleophilic Attack wikipedia.org
Pd(BINAP)₂Primary AminesAryl BromidesOxidative Addition rsc.org

This table presents generalized findings from kinetic studies on analogous palladium-catalyzed amination reactions to illustrate the variability of the rate-limiting step.

While a specific catalytic cycle termed "HBD/πAr–Ar" (Hydrogen Bond Donor/πAromatic–πAromatic) is not prominently documented for the synthesis of this compound, the underlying principles are central to modern catalyst design. These principles involve using non-covalent interactions to control reactivity and selectivity. A hypothetical cycle incorporating these features would involve a catalyst scaffold capable of hydrogen bonding to activate the amine nucleophile or the leaving group of the electrophile, while simultaneously using π-π stacking interactions to orient the benzyloxyphenyl moiety of the substrate for optimal positioning nih.govresearchgate.netresearchgate.net.

The most widely accepted mechanism for this transformation is the Tsuji-Trost reaction. The catalytic cycle for the palladium-catalyzed allylation of 4-benzyloxyaniline would proceed as follows:

Oxidative Addition: A Pd(0) catalyst, typically bearing phosphine (B1218219) ligands, reacts with an allylic electrophile (e.g., allyl acetate). This forms a cationic (π-allyl)palladium(II) complex, and the leaving group is displaced.

Nucleophilic Attack: The nitrogen atom of 4-benzyloxyaniline attacks one of the terminal carbons of the π-allyl ligand. This is typically an "outer-sphere" attack, where the amine approaches the face of the allyl group opposite to the palladium atom.

Reductive Elimination: Following the nucleophilic attack, the C-N bond is fully formed, and the Pd(0) catalyst is regenerated, closing the catalytic cycle and releasing the final product, this compound.

In this cycle, the competition between the amine and the displaced leaving group (e.g., acetate) as nucleophiles can influence the reaction efficiency wikipedia.org.

In asymmetric allylic aminations, achieving high stereocontrol is paramount. Chelating and hydrogen bonding interactions are key strategies used to control the enantioselectivity of the reaction. Chiral ligands are designed to create a specific three-dimensional environment around the metal center, which directs the incoming nucleophile to attack the π-allyl complex from a specific face.

Hydrogen Bonding: Hydrogen bonding plays a significant role in both reactivity and stereocontrol organic-chemistry.org. Catalysts or co-catalysts can form hydrogen bonds with the amine nucleophile or the leaving group of the allylic substrate. This interaction can pre-organize the transition state, lowering the activation energy for the desired stereochemical pathway mdpi.comnih.gov. For instance, computational studies have shown that cooperative hydrogen-bonding arrays can facilitate the rate-limiting C-O oxidative addition step in reactions using allylic alcohols mdpi.com. In some systems, hydrogen bonding interactions with an enamide carbonyl group were found to be crucial for promoting both the reactivity and stereospecificity of a stepwise wikipedia.orgresearchgate.net-H transfer, which follows an asymmetric allylic amination organic-chemistry.org.

Chelation: Chiral bidentate ligands (e.g., phosphines, phosphoramidites) chelate to the metal center, creating a rigid and well-defined chiral pocket. This steric and electronic environment forces the substrates to adopt a specific orientation, leading to high enantioselectivity in the final product nih.gov. The bite angle and electronic properties of these chelating ligands have a profound impact on the reaction's outcome.

Traditional C-H amination reactions often rely on the in-situ generation of nitrene intermediates from precursors like sulfonyl azides or iminoiodinanes (which can generate tosylnitrenes). However, these methods can have limitations regarding substrate scope and functional group tolerance. Consequently, tosylnitrene-free catalytic cycles for allylic amination have been developed as powerful alternatives.

One notable example involves vanadium catalysis. A proposed tosylnitrene-free cycle utilizes a vanadoxaziridine complex as the active catalyst researchgate.net. This cycle proceeds through the following key steps:

Formation of the active vanadoxaziridine species from a vanadium precursor and an N-source like chloramine-T.

Aminovanadation across the alkene substrate. This is proposed to be the rate-determining step.

Subsequent steps lead to the formation of the N-tosyl allylic amine product and regeneration of the catalyst.

Another modern approach is the use of photocatalysis, which can generate reactive nitrogen-centered species under mild conditions without resorting to traditional nitrene precursors. For example, allylic C-H amination has been achieved using iminothianthrenes, which can be prepared from primary amines, in a photocatalyzed reaction, providing direct access to alkyl allylamines. These methods expand the scope of amination reactions to include basic alkylamines, which are often problematic in traditional transition-metal-catalyzed C-H activation pathways because they can inhibit the catalyst nih.gov.

Amination MethodN-SourceKey Intermediate/CatalystCharacteristicsReference
Vanadium CatalysisChloramine-TVanadoxaziridine ComplexTosylnitrene-free, rate-determining aminovanadation researchgate.net
PhotocatalysisIminothianthrenesPhotoredox CatalystAvoids traditional nitrene precursors, suitable for basic alkylamines
Palladium CatalysisPrimary Aliphatic AminesPd(II) with DuroquinoneOxidative amination via allylic C(sp³)-H activation mdpi.com

This table summarizes key features of selected tosylnitrene-free catalytic amination methods.

Electrochemical Oxidation Mechanisms of Amine Derivatives

The electrochemical oxidation of aromatic amines, including derivatives like this compound, provides a powerful method for generating reactive intermediates and synthesizing new molecules. The oxidation process is initiated at the nitrogen atom, which is the most electron-rich site in the molecule.

The electrochemical oxidation of aniline and its derivatives is characterized by an initial one-electron transfer from the nitrogen's lone pair to the anode. This process generates a highly reactive intermediate known as a radical cation.

Step 1: Radical Cation Formation The first step in the anodic oxidation of an N-aryl amine is the loss of a single electron to form the corresponding aminium radical cation. The potential required for this oxidation depends on the substituents on both the nitrogen atom and the aromatic ring. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it.

Subsequent Transformations Once formed, the radical cation is highly reactive and can undergo several transformations, depending on the reaction conditions (solvent, electrolyte, pH) and the molecular structure:

Deprotonation: The radical cation can lose a proton, either from the nitrogen (if it's a secondary amine) or from an adjacent carbon (an α-hydrogen), to form a neutral radical.

Dimerization: Two radical cations, or a radical cation and a neutral molecule, can couple to form dimers. This can lead to the formation of new N-N, C-N, or C-C bonds, often resulting in polymeric materials (e.g., polyaniline) if not controlled.

Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles present in the reaction medium, such as water or solvent molecules.

Further Oxidation: The radical cation itself can be further oxidized at the electrode surface to a dication, or a neutral radical formed after deprotonation can be oxidized to a cation (an iminium ion). This cation is highly electrophilic and readily reacts with nucleophiles.

In the specific case of this compound, electrochemical oxidation would initially form the radical cation centered on the nitrogen. This intermediate could potentially undergo intramolecular cyclization by attack of the allyl group's double bond onto the electron-deficient aromatic ring, or it could be trapped by other nucleophiles present in the system. The precise pathway would be highly dependent on the experimental setup.

Proton Transfer Processes in Anodic Oxidation

The anodic oxidation of aromatic amines, such as this compound, is a complex process where proton transfer plays a critical role. The general mechanism for the electrochemical oxidation of simple aliphatic and aromatic amines is initiated by the removal of an electron from the nitrogen atom's lone pair. mdpi.com This initial step forms a radical cation. researchgate.net

The process can be summarized in the following steps:

StepDescriptionIntermediate/Product
1. Electron Transfer The amine undergoes a one-electron oxidation at the anode.Radical Cation
2. Proton Transfer The radical cation loses a proton, often from the N-H group or an adjacent carbon.Neutral Radical
3. Further Reactions The neutral radical can undergo further oxidation, coupling, or rearrangement reactions.Various final products

In the context of N-substituted anilines, the stability of the initial radical cation is enhanced by electron-donating substituents on the nitrogen atom. mdpi.com However, the subsequent reactions, heavily dependent on proton transfer, dictate the final products. For instance, in the presence of a base like pyridine, the radical cation can undergo a Brønsted–Lowry acid–base reaction, facilitating head-to-head coupling to form hydrazobenzene (B1673438) derivatives. mdpi.com

Olefin Isomerization Pathways (e.g., Allyl to Propenyl) in Related Systems

The isomerization of an allyl group to a more thermodynamically stable propenyl group is a significant transformation in organic synthesis. gaylordchemical.comorganic-chemistry.org This process is particularly relevant for N-allyl compounds like this compound. Transition-metal catalysis is often employed to facilitate this double-bond migration. ingentaconnect.com Two of the most common mechanistic pathways are the metal-hydride insertion-elimination pathway and the π-allyl intermediate pathway. ingentaconnect.comresearchgate.net

The metal-hydride insertion-elimination mechanism is typically considered an intermolecular process. ingentaconnect.com It involves the addition of a metal-hydride (M-H) across the double bond of the olefin. This is followed by a β-hydride elimination from an adjacent carbon to form the isomerized olefin and regenerate the metal-hydride catalyst. researchgate.net

The π-allyl pathway is an intramolecular process. ingentaconnect.com It begins with the coordination of the olefin to the metal center, followed by the oxidative addition of an allylic C-H bond to form a π-allyl metal hydride intermediate. Reductive elimination from this intermediate then yields the isomerized product. researchgate.net

A comparison of these two predominant pathways is presented below:

FeatureMetal-Hydride Insertion-Eliminationπ-Allyl Intermediate
Nature of Process Intermolecular ingentaconnect.comIntramolecular ingentaconnect.com
Key Intermediate Metal-alkyl complex researchgate.netπ-allyl metal hydride complex ingentaconnect.comresearchgate.net
Hydrogen Shift 1,2-Hydrogen shift ingentaconnect.com1,3-Hydrogen shift ingentaconnect.com
Stereochemistry Can lead to specific stereoisomers (e.g., E-products) organic-chemistry.orgStereochemistry is determined by the geometry of the allyl intermediate.

The choice of catalyst and reaction conditions can determine which pathway is dominant. For N-allyl systems, the coordination of the nitrogen atom to the metal center can significantly influence the stereochemistry of the double bond migration. acs.org

Mechanistic Insights into Dearomatization Reactions

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, C(sp3)-rich cyclic molecules. semanticscholar.orgmagtech.com.cn This process involves the disruption of the aromatic system and is a cornerstone of synthetic methodology for accessing complex molecular architectures. magtech.com.cnnih.gov Various strategies have been developed to achieve dearomatization, including oxidative, reductive, and transition-metal-promoted methods. magtech.com.cn

Given the inherent stability of aromatic rings, dearomatization can be challenging. semanticscholar.org Heteroarenes, which are often electron-rich, tend to undergo dearomatization more readily than simple benzene (B151609) derivatives. semanticscholar.org The presence of activating groups on the aromatic ring, such as the amine and ether groups in this compound, can facilitate these transformations.

Different modes of dearomatization include:

Oxidative Dearomatization: Involves the oxidation of the aromatic ring, often leading to the formation of quinone-like structures or other functionalized cyclic compounds.

Reductive Dearomatization: The Birch reduction is a classic example, where an aromatic ring is partially reduced to a non-conjugated diene.

Nucleophilic/Electrophilic Dearomatization: Involves the addition of a nucleophile or electrophile to the aromatic ring, breaking the conjugation. magtech.com.cn This is often limited to highly reactive reagents. nih.gov

Transition Metal-Assisted Dearomatization: Transition metal complexes can bind to arenes, altering their electronic properties and making them susceptible to dearomatizing transformations. nih.govwikipedia.org

The development of catalytic asymmetric dearomatization reactions (CADA) has become a significant area of research, enabling the enantioselective synthesis of complex molecules. wikipedia.org

Autocatalytic Aspects in Polymerization Processes

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. uniroma1.it This "the more of it there is, the faster it yields" mechanism is observed in various chemical systems, including the oxidative polymerization of aromatic amines. uniroma1.itresearchgate.net

In the context of polymerizing an aromatic amine like an aniline derivative, the process can exhibit features of a heterogeneous autocatalytic reaction. researchgate.net The polymerization is often initiated by an oxidizing agent, leading to the formation of radical cations from the monomer. researchgate.net These intermediates then couple to form dimers and oligomers. As the reaction proceeds, a new polymer phase is formed. This polymer product can then act as a catalytic surface, accelerating the rate of monomer oxidation and subsequent polymerization. researchgate.net

The key features of autocatalysis in the polymerization of aromatic amines can be outlined as follows:

StageProcessRole of Autocatalysis
Initiation Chemical or electrochemical oxidation of the aromatic amine monomer.No autocatalytic effect initially.
Propagation/Oligomerization Coupling of radical cations to form short polymer chains.The newly formed polymer phase begins to accumulate.
Autocatalysis The polymer product acts as a catalyst, accelerating the oxidation of remaining monomer units at its surface.The reaction rate increases significantly as more polymer is formed. researchgate.net
Termination Chain-terminating reactions or depletion of monomer.The rate slows down as the monomer is consumed.

This autocatalytic behavior can lead to complex reaction kinetics, often characterized by an initial induction period followed by a rapid acceleration in the polymerization rate. researchgate.net Understanding and harnessing such autocatalytic processes is crucial for controlling the synthesis and properties of conducting polymers derived from aromatic amines. researchgate.netosti.gov

Derivatization and Functionalization Strategies for Allyl 4 Benzyloxyphenyl Amine

Introduction of Diverse Functional Groups onto the Allyl- and Phenyl-Moieties

The molecular scaffold of Allyl-(4-benzyloxyphenyl)amine offers two primary sites for the introduction of diverse functional groups: the allyl double bond and the electron-rich benzyloxy-phenyl ring.

Functionalization of the Allyl Moiety: The terminal alkene of the allyl group is a versatile handle for numerous addition reactions. Beyond the oxidative transformations discussed in later sections, it can undergo reactions such as hydrohalogenation, hydration, and cyclopropanation to introduce a wide range of functionalities. Furthermore, modern catalytic methods, including metallaphotoredox catalysis, have enabled the direct functionalization of allylic C(sp³)–H bonds, providing pathways for diversification of alkenes.

Functionalization of the Phenyl Moiety: The 4-benzyloxyphenyl group can be functionalized through electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator, and since the para position is occupied, substitutions such as nitration, halogenation, or Friedel-Crafts reactions would be directed to the positions ortho to the benzyloxy group (positions 3 and 5). Subsequent reduction of a nitro group to an amine or conversion of a halogen via cross-coupling reactions can introduce further diversity. Additionally, the benzyl (B1604629) protecting group can be cleaved to reveal a phenol (B47542), which can then be used for ether or ester synthesis.

Transformations into Other Nitrogen-Containing Functional Groups

The secondary amine in this compound is a key site for transformations that alter the nitrogen's chemical environment, leading to different classes of nitrogen-containing compounds.

Conversion to Amides and Epoxides

Amide Formation: The conversion of the secondary amine to an amide is a fundamental transformation. This is typically achieved by acylation, reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC). This reaction replaces the hydrogen on the nitrogen with an acyl group (R-C=O), forming a stable N-allyl-N-(4-benzyloxyphenyl)amide. The properties of the resulting amide can be tuned by varying the nature of the "R" group on the acylating agent. Solvent-free and boric acid-catalyzed methods represent greener alternatives for amide synthesis researchgate.net.

Epoxide Formation: The allyl group's double bond can be converted into an epoxide, a three-membered cyclic ether. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through transition-metal catalyzed epoxidation using hydroperoxides google.comgoogle.comorganic-chemistry.org. The resulting compound, an N-(4-benzyloxyphenyl)allylamine epoxide, contains a reactive epoxide ring that can be opened by various nucleophiles to install new functional groups, making it a valuable synthetic intermediate.

Formation of Allylic Nitrones and Aziridines

Allylic Nitrone Formation: Nitrones are N-oxides of imines and are valuable 1,3-dipoles in cycloaddition reactions for synthesizing heterocyclic compounds. The formation of a nitrone from this compound would likely require a multi-step sequence. A plausible route involves the oxidation of the secondary amine to the corresponding hydroxylamine, followed by condensation with an aldehyde or ketone.

Aziridine (B145994) Formation: Aziridines are nitrogen-containing three-membered rings, analogous to epoxides. The double bond of the allyl group can be converted to an aziridine through aziridination. This can be achieved by reacting the alkene with a nitrene source. For instance, transition metal catalysts can mediate the transfer of a nitrene group from reagents like chloramine-T or tosyl-iminoiodinane to the double bond, yielding a protected aziridine.

Oxidative Transformations of Allyl-Benzene Fragments

Oxidation of the allyl group provides a direct route to introduce oxygen-containing functional groups, significantly altering the molecule's polarity and reactivity.

Formation of Vicinal Diols (e.g., via OsO4 or Palladium Acetate)

The conversion of the allyl group's alkene into a vicinal diol (a glycol) is a classic and reliable transformation. This is most commonly achieved through dihydroxylation using osmium tetroxide (OsO₄). The reaction proceeds through a concerted mechanism, adding two hydroxyl groups to the same face of the double bond (syn-addition) to form a cyclic osmate ester intermediate libretexts.orgmasterorganicchemistry.com. Subsequent hydrolysis of this intermediate yields the 1,2-diol. Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in a procedure known as the Upjohn dihydroxylation wikipedia.orgslideshare.net. The presence of an allylic amine can influence the stereoselectivity of this reaction through hydrogen bonding or coordination effects researchgate.net.

Reagent SystemType of AdditionTypical Co-oxidantProduct
OsO₄ (catalytic)Syn-dihydroxylationN-Methylmorpholine N-oxide (NMO)Vicinal Diol
Cold, dilute KMnO₄Syn-dihydroxylationN/AVicinal Diol

Wacker-Type Oxidation Products

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone organic-chemistry.org. For a protected allylic amine like this compound, this reaction would oxidize the allyl group to form a β-aminoketone. The classic Wacker-Tsuji conditions use PdCl₂ as the catalyst with a copper co-catalyst and oxygen as the terminal oxidant. However, substrate control can sometimes lead to a mixture of ketone and aldehyde products nih.gov.

More advanced catalyst systems have been developed to overcome these limitations and provide greater selectivity. For example, a system using a bidentate ligand (like Quinox) with tert-butylhydroperoxide (TBHP) as the oxidant has been shown to be highly selective for the methyl ketone product in the oxidation of various protected allylic amines nih.gov. This catalyst-controlled system offers high yields and selectivity, even for substrates that perform poorly under traditional Tsuji-Wacker conditions nih.gov.

Table 1: Examples of Wacker-Type Oxidation on Various Protected Allylic Amines Data based on analogous compounds reported in the literature.

EntryAllylic Amine Substrate (Protecting Group)Catalyst SystemYield (%)Ketone:Aldehyde Ratio
1N-Cbz-allylaminePd(Quinox)₂, TBHP80>95:5
2N-Boc-allylaminePd(Quinox)₂, TBHP85>95:5
3N-Phthalimide-allylaminePd(Quinox)₂, TBHP92>95:5
4N-Ts-allylaminePd(Quinox)₂, TBHP91>95:5
5N-Cbz-N-Boc-allylaminePdCl₂, O₂, CuCl57:4357:43

Carbon-Carbon Coupling Reactions

Carbon-carbon coupling reactions are fundamental in organic synthesis for constructing molecular frameworks. For this compound, palladium-catalyzed reactions are of particular interest for functionalizing the allyl group.

Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the arylation or vinylation of the allyl moiety in this compound. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction typically proceeds with high regio- and stereoselectivity. organic-chemistry.org While specific studies on this compound are not extensively documented, analogous reactions with tertiary allylic amines have been developed, yielding γ-arylated products with excellent regio- and stereoselectivity. nih.gov The reaction conditions generally involve a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to yield the substituted alkene and regenerate the catalyst. nih.gov For allylic amines, the regioselectivity can be influenced by the nitrogen atom's directing ability. nih.gov

Table 1: Representative Conditions for Heck Reactions of Allylic Amines

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂PPh₃Et₃NDMF100 organic-chemistry.org
Pd(OAc)₂(S)-DTBM-SEGPHOSCs₂CO₃Toluene80 nih.gov
Pd(OAc)₂XPhosK₃PO₄Dioxane110 nih.gov

Hydroxyalkylation of Allyl-Benzene Derivatives

Information specifically detailing the hydroxyalkylation of the allyl group in this compound is not prevalent in the reviewed literature. However, the functionalization of the related benzylic and allylic positions is a broad area of organic synthesis. For instance, organocatalytic oxidation of allylic silyl (B83357) ethers provides a route to allylic alcohols. figshare.com Such transformations, if applied to derivatives of this compound, could serve as a precursor step to various hydroxyalkylation products.

Oxidative Borylation

The conversion of a C-H bond to a C-B bond, known as borylation, is a valuable transformation that introduces a versatile boronate ester group. dumelelab.com Iridium-catalyzed C-H borylation is a common method, often exhibiting high regioselectivity. dumelelab.comnih.gov For aniline (B41778) derivatives, ortho-selective borylation of the aromatic ring has been achieved using specific iridium/bipyridine catalyst systems. nih.gov

However, the direct oxidative borylation of the allyl C-H bonds in a substrate like this compound is a more specialized transformation. While iridium-catalyzed borylation of sterically hindered C(sp³)–H bonds has been reported, specific examples for the allylic position of N-allylanilines are scarce in the available literature. rsc.org Copper-catalyzed methods have been developed for the borylation of allylic alcohols, which could be a potential synthetic route if this compound were first converted to the corresponding alcohol. organic-chemistry.org The regioselectivity of such reactions is a key consideration, with factors like steric hindrance and electronic effects playing a crucial role. nih.gov

Cyclization Reactions and Heterocycle Formation

The allyl and amine functionalities in this compound provide opportunities for constructing various cyclic and heterocyclic systems.

Carbene Additions to form Cyclopropanes

The addition of a carbene to the alkene of the allyl group in this compound offers a direct route to cyclopropane (B1198618) derivatives. The Simmons-Smith reaction and its modifications are widely used for the cyclopropanation of alkenes, including allylic amines. nih.gov This reaction typically involves an organozinc carbenoid and is known for its stereospecificity. nih.gov

For allylic amines, the presence of the nitrogen atom can influence the diastereoselectivity of the cyclopropanation. In the case of tertiary allylic amines, the use of chelating groups near the amine can promote cyclopropanation with high diastereoselectivity. nih.gov Similarly, for allylic carbamates, the carbamate (B1207046) group can direct the Simmons-Smith cyclopropanation to yield specific diastereomers. rsc.org Given the structure of this compound, it is anticipated that the amine group, or a derivative thereof, would play a significant role in directing the stereochemical outcome of the cyclopropanation.

Nickel-catalyzed cyclopropanation of electron-deficient alkenes with diiodomethane (B129776) and diethylzinc (B1219324) has also been reported, offering an alternative approach. rsc.org Furthermore, rhodium catalysts have been employed for the asymmetric cyclopropanation of electron-rich alkenes. rsc.org

Table 2: Common Reagents for Cyclopropanation of Alkenes

Reagent SystemDescriptionKey FeaturesReference
CH₂I₂ / Zn-CuSimmons-Smith ReactionStereospecific, often directed by nearby functional groups. nih.gov
CH₂I₂ / Et₂ZnFurukawa ModificationA modification of the Simmons-Smith reaction. nih.gov
CHCl₃ / KOHDihalocarbene GenerationForms dihalocyclopropanes. masterorganicchemistry.com
N₂CHCO₂Et / Rh₂(OAc)₄Rhodium-catalyzedEffective for electron-rich alkenes. rsc.org

This table provides an overview of common cyclopropanation methods applicable to alkenes.

1,4-Addition to Acrylophenone (B1666309) Fragments and Subsequent Cyclizations

The amine moiety of this compound can act as a nucleophile in a 1,4-conjugate addition, or Michael addition, to α,β-unsaturated ketones like acrylophenone. This aza-Michael addition would result in the formation of a β-amino ketone intermediate.

Following the initial 1,4-addition, subsequent intramolecular reactions can lead to the formation of heterocyclic structures. For instance, the reaction of anilines with α,β-unsaturated carbonyl compounds is a key step in the Doebner-von Miller reaction for the synthesis of quinolines. iipseries.orgnih.gov This reaction proceeds under acidic conditions and involves a cyclization and subsequent oxidation to form the aromatic quinoline (B57606) ring. iipseries.org While the presence of the N-allyl group in this compound might complicate this specific transformation, it highlights the potential for cyclization following a Michael-type addition.

Intramolecular Michael reactions are also a powerful tool for ring formation, although these typically involve a carbon-based nucleophile within the same molecule as the Michael acceptor. organicreactions.orgnih.gov For a tandem reaction involving this compound, the initial intermolecular Michael addition product would need to possess a suitably positioned functional group to facilitate a subsequent intramolecular cyclization. The specifics of such a cyclization would depend on the nature of the acrylophenone fragment and the reaction conditions employed.

Ring Transformations of β-Lactams

The β-lactam, or 2-azetidinone, is a four-membered cyclic amide that is a critical structural motif in a wide array of antibiotics, including penicillins and cephalosporins nih.gov. Beyond their antimicrobial significance, β-lactams are valuable synthetic intermediates due to the inherent strain in their four-membered ring, which facilitates ring-opening and transformation reactions utrgv.edunih.gov. The nature of the substituent on the β-lactam nitrogen significantly influences its reactivity.

The incorporation of an N-allyl group, such as in a β-lactam derived from this compound, can modulate the chemical behavior of the azetidinone ring. It has been observed that N-allyl β-lactams exhibit different rates of hydrolysis compared to their N-aryl or N-alkyl counterparts. Specifically, N-benzyl and N-allyl β-lactams tend to undergo faster hydrolysis than N-phenyl and N-4-methoxyphenyl β-lactams utrgv.edu. This suggests that the electron-donating or withdrawing nature of the N-substituent, as well as steric factors, play a crucial role in the stability and reactivity of the β-lactam core utrgv.edu.

The strained β-lactam ring can be strategically cleaved to yield various acyclic and heterocyclic structures. For instance, the 1,2-amide bond can be hydrolyzed to produce β-amino acids utrgv.edu. The versatility of β-lactams as synthons allows for their conversion into a variety of other heterocyclic systems nih.gov. While direct studies on β-lactams derived specifically from this compound are not prevalent, the principles governing the reactivity of N-allyl β-lactams can be applied. The allyl group itself can participate in various transformations. For example, allenyl-β-lactams, which feature a C=C=C unit, serve as versatile building blocks for the synthesis of more complex carbo- and heterocyclic structures through thermal, radical-induced, or transition-metal-catalyzed cyclizations scispace.comnih.gov.

The table below summarizes the influence of the N-substituent on the reactivity of the β-lactam ring, providing a comparative context for a hypothetical N-[Allyl-(4-benzyloxyphenyl)]-β-lactam.

N-Substituent TypeRelative Rate of HydrolysisPotential Ring Transformation Products
N-AllylFasterβ-Amino acids, various heterocycles
N-PhenylSlowerβ-Amino acids, various heterocycles
N-BenzylFasterβ-Amino acids, various heterocycles
N-4-MethoxyphenylSlowerβ-Amino acids, various heterocycles

This table illustrates general reactivity trends for N-substituted β-lactams.

Chemoselective Derivatization Principles in Complex Biological Contexts (e.g., Functional Group Probes)

Chemoselective derivatization involves the modification of one functional group in the presence of others, a critical strategy in the development of molecular probes for biological systems. The structure of this compound offers multiple handles for such selective modifications. The secondary amine and the terminal alkene of the allyl group are the primary sites for derivatization.

In a complex biological milieu, the selective labeling of a target molecule is paramount. The amine functionality can be targeted for derivatization through acylation or sulfonylation reactions. For instance, the synthesis of N-heterocycles can be achieved through the oxidative addition of sulfonamides to allylic derivatives benthamscience.com. This type of reaction could be employed to selectively modify the allyl group of this compound. The specific reaction conditions, including the choice of oxidant and solvent, can direct the reaction towards the formation of various nitrogen-containing heterocycles such as aziridines or pyrrolidines benthamscience.com.

The development of functional group probes often relies on introducing a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto a scaffold that can interact with a biological target. The chemoselective derivatization of either the amine or the allyl group of this compound would allow for its use as a molecular probe. For example, the amine could be acylated with a reagent containing a fluorescent tag, leaving the allyl group available for further reactions within a biological system, or vice versa. The orthogonality of the reactivity of the amine and the alkene is key to such strategies.

The principles of such derivatizations are outlined in the following table:

Functional GroupDerivatization ReactionPotential Application as a Probe
Secondary AmineAcylation, SulfonylationAttachment of reporter groups (fluorophores, biotin)
Allyl Group (Alkene)Oxidative Amination, AziridinationCovalent labeling of biological targets, bioorthogonal reactions

Application of Allyl-Based Protecting Groups in Peptide Synthesis

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions at reactive functional groups of amino acids biosynth.comnih.gov. An ideal protecting group is easily introduced, stable under the conditions of peptide bond formation, and can be removed selectively under mild conditions biosynth.com. The allyl group and its derivatives, such as the allyloxycarbonyl (Alloc) group, have emerged as valuable protecting groups in peptide synthesis researchgate.netwpmucdn.com.

The allyl group is orthogonal to the most commonly used protecting group strategies in solid-phase peptide synthesis (SPPS), namely the Fmoc/tBu and Boc/Bn strategies wpmucdn.comgoogle.com. This means that the allyl group can be selectively removed without affecting these other protecting groups. The deprotection of allyl-based groups is typically achieved through palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger researchgate.netwpmucdn.com.

While this compound itself is not a standard protecting group, the N-allyl moiety can be considered a protecting group for the amine. More commonly, the allyloxycarbonyl (Alloc) group is used for the protection of α-amino groups and the side chains of amino acids like lysine (B10760008) researchgate.netgoogle.com. The removal of the Alloc group involves a palladium-catalyzed reaction, often using scavengers like phenylsilane (B129415) to prevent the re-allylation of the deprotected amine wpmucdn.com.

The general scheme for the deprotection of an Alloc-protected amine is as follows:

Alloc-NH-R + Pd(PPh₃)₄ + Scavenger → H₂N-R + CO₂ + Allyl-Scavenger

The use of an N-allyl group directly on an aniline derivative like in this compound for protection in peptide synthesis is less common but conceptually similar. The stability of the N-allyl bond to acidic and basic conditions used for Fmoc and Boc removal, coupled with its lability towards palladium(0), would make it an orthogonally protected amine. This could be particularly useful for the synthesis of modified peptides where the aniline nitrogen requires selective deprotection for further functionalization.

The following table summarizes the key features of allyl-based protecting groups in the context of peptide synthesis.

Protecting GroupTypical ApplicationDeprotection ConditionsOrthogonality
Allyloxycarbonyl (Alloc)Protection of α-amino groups and amine-containing side chains (e.g., Lysine)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)Orthogonal to Fmoc/tBu and Boc/Bn strategies
N-AllylPotential protection of secondary aminesPd(0) catalyst and a scavengerPotentially orthogonal to Fmoc/tBu and Boc/Bn strategies

Theoretical and Computational Studies of Allyl 4 Benzyloxyphenyl Amine and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules of this size.

DFT calculations can elucidate the electronic structure of Allyl-(4-benzyloxyphenyl)amine, providing a detailed picture of electron distribution. Key analyses include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an amine like this, the HOMO is typically localized on the nitrogen atom and the adjacent pi-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, identifies regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

Electron Density and Electrostatic Potential: Charge density analysis reveals the distribution of electrons throughout the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface. For this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen and oxygen atoms, highlighting their roles as hydrogen bond acceptors and sites of protonation. Positive potential (blue) would be located around the amine and aromatic hydrogens. nih.gov

Mulliken and Natural Bond Orbital (NBO) Analysis: These methods quantify the charge on each atom. The nitrogen atom of the amine group would be expected to carry a partial negative charge, while the attached hydrogen and carbon atoms would be partially positive. This charge distribution is critical for understanding intermolecular interactions and reaction mechanisms.

A representative table of calculated electronic properties for a similar aromatic amine, based on DFT calculations, is shown below.

ParameterRepresentative ValueSignificance
HOMO Energy-5.5 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.0 eVRelates to chemical reactivity and stability nih.gov
Dipole Moment2.5 DMeasures overall polarity of the molecule

Computational methods are invaluable for studying reaction mechanisms. For reactions involving this compound, such as N-alkylation, acylation, or cyclization reactions, DFT can be used to map out the entire potential energy surface.

This involves:

Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products are optimized.

Calculating Energies: The relative energies of these stationary points are determined to calculate reaction enthalpies and activation barriers.

Transition State (TS) Search: Algorithms like the Berny algorithm are used to locate the first-order saddle point (the transition state) connecting reactants and products.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, in a hypothetical electrophilic addition to the allyl group, calculations would identify the transition state, determine the activation energy, and predict whether the reaction is kinetically and thermodynamically favorable.

While DFT is a workhorse, other methods offer different levels of theory and can be used for comparison and validation.

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation without empirical parameterization but neglects electron correlation. stanford.edustanford.edu Consequently, HF tends to overestimate HOMO-LUMO gaps and can be less accurate for predicting reaction barriers compared to DFT. researchgate.netresearchgate.net However, it provides a good qualitative picture of the electronic structure and serves as a starting point for more advanced methods. researchgate.netresearchgate.net

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock method that includes electron correlation effects through perturbation theory. MP2 generally provides more accurate geometries and energies than HF, especially for systems where electron correlation is important. Comparing DFT, HF, and MP2 results for properties like bond lengths, bond angles, and relative energies of conformers can provide a robust understanding of the molecule's structure and energetics.

MethodKey FeatureCommon Application
DFT (e.g., B3LYP) Includes electron correlation at a reasonable computational cost.Geometry optimization, electronic properties, reaction mechanisms.
Hartree-Fock (HF) Neglects electron correlation; computationally less expensive.Initial geometry optimization, qualitative molecular orbital analysis. researchgate.netresearchgate.net
MP2 Includes electron correlation via perturbation theory.High-accuracy energy calculations, systems sensitive to dispersion forces.

Molecular Mechanics (MMX) and Conformational Analysis for Predicting Reactivity

This compound possesses significant conformational flexibility due to several rotatable single bonds: the C-N bond, the C-O bond, and the bonds within the allyl and benzyl (B1604629) groups. Molecular Mechanics (MM) methods, such as MMX, use a classical force field approach to rapidly calculate the potential energy of different conformations.

A conformational search using MMX would involve systematically rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of low-energy conformers (global and local minima) on the potential energy surface. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred three-dimensional structure is crucial, as the reactivity of the molecule can be highly dependent on its conformation. For instance, the accessibility of the nitrogen lone pair for a reaction will depend on the steric hindrance imposed by the surrounding groups in the dominant conformer.

Spectroscopic Data Validation through Computational Modeling (e.g., NOESY)

Computational modeling is a powerful tool for interpreting and validating experimental spectroscopic data. For this compound, this would be particularly useful for NMR spectroscopy.

NMR Chemical Shifts: DFT calculations using methods like GIAO (Gauge-Including Atomic Orbital) can predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data can confirm the structural assignment.

NOESY Correlation: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. A theoretical NOESY spectrum can be simulated from the optimized molecular geometry. By calculating the distances between protons in the lowest energy conformers, one can predict which cross-peaks should appear in the experimental NOESY spectrum. For example, correlations between the allyl protons and the protons on the phenyl ring would confirm a folded conformation where these groups are close in space. Discrepancies between predicted and experimental spectra can help refine the conformational model of the molecule in solution.

Computational Approaches for Ligand and Catalyst Optimization

The amine functionality in this compound makes it a potential ligand for transition metal catalysts. Computational chemistry can play a vital role in designing and optimizing catalysts for reactions involving this molecule, for example, in allylic amination or C-H activation processes. scholaris.ca

Computational screening can be used to:

Evaluate Ligand Properties: DFT can calculate key electronic and steric parameters of the ligand, such as its Tolman electronic parameter (TEP) and cone angle. These parameters help predict how the ligand will influence the catalytic activity and selectivity of a metal center.

Model Catalytic Cycles: The mechanism of a proposed catalytic reaction can be modeled step-by-step. This includes modeling substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. By calculating the energy barriers for each step, researchers can identify the rate-determining step and understand how modifications to the ligand or catalyst structure might lower this barrier, leading to a more efficient catalyst. For instance, modifying substituents on the phenyl rings could tune the electronic properties of the amine and its coordination to a metal. scholaris.caresearchgate.net

Adsorption Mechanism Studies (e.g., Langmuir Adsorption Isotherm)

The study of adsorption mechanisms is crucial for applications such as catalysis, separation, and purification. The Langmuir adsorption isotherm is a fundamental model used to describe the adsorption of a substance from a liquid or gas phase onto a solid surface. wikipedia.orgresearchgate.net This model is predicated on several key assumptions:

The surface of the adsorbent is homogeneous, meaning it possesses a fixed number of identical and energetically equivalent adsorption sites.

Adsorption is restricted to a monolayer, with no further adsorption occurring once a site is occupied. wikipedia.org

There are no interactions between adsorbed molecules on adjacent sites.

The adsorption process is reversible.

The Langmuir model can be mathematically expressed, allowing for the determination of the maximum adsorption capacity and the Langmuir constant, which relates to the affinity of the adsorbate for the adsorbent. researchgate.net

Application to this compound:

A strong fit to the Langmuir model would suggest that the adsorption of this compound on the chosen surface proceeds via a monolayer mechanism on a homogeneous surface. ekb.eg This information would be valuable for designing processes where the controlled deposition of this molecule is required.

A hypothetical data set for the adsorption of this compound onto a solid adsorbent could be presented as follows:

Equilibrium Concentration (mol/L)Amount Adsorbed (mol/g)
0.010.25
0.020.45
0.050.80
0.101.20
0.201.50
0.501.75

Note: The data in this table is purely hypothetical and for illustrative purposes only.

In Silico Simulations for Binding Mode Elucidation

In silico simulations, or computer-aided molecular modeling, are powerful tools for investigating the interactions between a ligand (in this case, this compound) and a biological receptor or other target molecules at an atomic level. researchgate.net These methods are extensively used in drug discovery and materials science to predict binding affinities and elucidate binding modes.

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of both this compound and the target receptor are prepared. This may involve energy minimization to obtain stable conformations.

Docking Simulation: A scoring function is used to evaluate the "fitness" of different binding poses of the ligand within the receptor's binding site.

Analysis of Results: The results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy, and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Application to this compound:

To elucidate the binding mode of this compound with a hypothetical protein target, a molecular docking study could be performed. The results of such a study would provide detailed insights into how the molecule fits into the binding pocket of the protein and which of its functional groups (the allyl group, the amine, the phenyl ring, and the benzyloxy group) are involved in crucial interactions with the amino acid residues of the protein.

For instance, a simulation might reveal that the amine group of this compound forms a hydrogen bond with a specific amino acid residue, while the aromatic rings engage in hydrophobic interactions with other residues. This information is critical for understanding the molecule's potential biological activity and for designing derivatives with improved binding affinity.

A summary of hypothetical docking results for this compound with a target protein could be tabulated as follows:

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5ASP 120Hydrogen Bond with Amine
PHE 250Pi-Pi Stacking with Phenyl Ring
LEU 180Hydrophobic Interaction with Allyl Group
2-7.9GLU 95Hydrogen Bond with Amine
TYR 248Pi-Pi Stacking with Benzyloxy Ring
ILE 150Hydrophobic Interaction

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Applications of Allyl 4 Benzyloxyphenyl Amine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Natural Product Synthesis

Allyl-(4-benzyloxyphenyl)amine serves as a valuable precursor in the intricate synthesis of various natural products, particularly those containing nitrogen. Its structural components, including the reactive allyl group and the protected phenol (B47542), allow for the strategic construction of complex molecular architectures.

Homoallylic Amines as Key Intermediates in Alkaloid Synthesis

Homoallylic amines are crucial intermediates in the synthesis of alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. purdue.edu The synthesis of homoallylic amines can be achieved through methods like the palladium-catalyzed decarboxylative coupling of amino acid derivatives. nih.gov These structures are versatile building blocks, and their synthesis is a key step in the construction of more complex molecules. nih.govorganic-chemistry.org The allylation of imines is a common strategy to produce these intermediates, which can then be further elaborated into alkaloid scaffolds. researchgate.net

While direct literature on the specific use of this compound in this context is not prevalent, the general importance of homoallylic amines in alkaloid synthesis is well-established. The amine functionality allows for the introduction of nitrogen into the target molecule, and the allyl group provides a handle for further chemical transformations, such as cyclization reactions, which are essential for forming the characteristic ring structures of many alkaloids. rsc.org

Construction of Complex Nitrogen-Containing Natural Product Scaffolds

The synthesis of complex, nitrogen-containing scaffolds is a cornerstone of natural product synthesis. Allyl amines are instrumental in creating these structures. For instance, a concise route to nitrogen-containing spirocyclic scaffolds has been developed based on the allylation of imines derived from cyclic ketones. researchgate.net The resulting homoallylamines can undergo further reactions to build the final spirocyclic system.

Furthermore, continuous flow technology has been utilized for the generation of nitrile imines from aryl tetrazoles, which can then be trapped with alkenes, alkynes, and benzylic amines to rapidly afford advanced nitrogen-rich scaffolds. nih.govacs.org This highlights the utility of amine-containing building blocks in constructing diverse and medicinally relevant heterocyclic entities.

IntermediateSynthetic StrategyResulting Scaffold
Homoallylamines from iminesAllylation/Ring-Closing MetathesisNitrogen-containing spirocycles
Benzylic aminesTrapping of nitrile iminesNitrogen-rich heterocyclic scaffolds

Synthesis of Carltonine-Type Amaryllidaceae Alkaloid Analogues

The Amaryllidaceae alkaloids are a large family of natural products with a wide range of biological activities. nih.gov All alkaloids in this family are derived from the common precursor norbelladine, which is formed from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde. mdpi.com Recently, new belladine-type alkaloids, carltonine A, B, and C, were isolated from Narcissus pseudonarcissus cv. Carlton. nih.govmdpi.com

The synthesis of analogues of these complex alkaloids is an active area of research. While a direct synthesis of Carltonine-type alkaloids using this compound is not explicitly detailed in the provided research, the structural motifs present in this amine are relevant to the general synthetic strategies for Amaryllidaceae alkaloids. The protected phenol and the amine functionality are key features found in the precursors of these natural products. Synthetic routes often involve the coupling of a protected tyramine derivative with a substituted benzaldehyde (B42025) derivative, followed by cyclization reactions to form the characteristic alkaloid core. The development of synthetic routes to carltonine derivatives is an area of ongoing research. mdpi.com The total synthesis of other Amaryllidaceae alkaloids, such as (±)-clivonine, has been achieved through biomimetic ring-switching from a lycorine-type progenitor, demonstrating the intricate chemical transformations involved. nih.govimperial.ac.uk

Role in Heterocyclic Compound Synthesis

This compound is a versatile building block in the synthesis of various heterocyclic compounds, owing to the reactivity of its functional groups.

Formation of Benzoxazine (B1645224) Derivatives and Polymers (e.g., 4-allyl-substituted 1,3-benzoxazine)

Benzoxazines are a class of heterocyclic compounds that can be polymerized to form high-performance polybenzoxazines, which are thermosetting resins with excellent thermal and mechanical properties. wikipedia.orgnih.gov The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. cnrs.frikm.org.my

Allyl-containing benzoxazine monomers are of particular interest as the allyl group can undergo a separate polymerization reaction, leading to a higher cross-linking density and improved thermal properties of the resulting polymer. cnrs.fr A novel 4-allyl-substituted 1,3-benzoxazine was synthesized based on the allylation reaction of aldimines. researchgate.net The polymerization and curing kinetics of this monomer were studied, and the resulting polybenzoxazine exhibited a glass transition temperature (Tg) of 154°C and a temperature at 5% weight loss (Td,5%) of 329°C. researchgate.net

The general synthesis of allyl-containing benzoxazines involves the Mannich condensation of a phenol, an allylamine, and paraformaldehyde. mdpi.com Several studies have reported the synthesis and characterization of various allyl-substituted benzoxazines and their corresponding polymers. researchgate.netjlu.edu.cnresearchgate.netresearchgate.net

MonomerCuring TemperaturesPolymer Properties
4-allyl-substituted 1,3-benzoxazineNot specifiedTg = 154°C, Td,5% = 329°C
Resveratrol-based bio-benzoxazine with allyl groupNot specifiedTg = 313°C, Td,5% = 352°C
Cresol-based benzoxazine with allyl groupNot specifiedIncreased softening and thermal decomposition temperatures compared to non-allyl analogues

Intermediates in Pyrimidine (B1678525) and Quinoline (B57606) Derivative Synthesis

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems like pyrimidines and quinolines. For instance, heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one, which can be synthesized from a benzyloxy-substituted aromatic compound, can be used to form pyrimidine derivatives. lmaleidykla.lt

In the realm of quinoline synthesis, a variety of methods exist, including those that could potentially utilize an aniline (B41778) derivative like this compound. For example, the Doebner reaction allows for the one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov Another approach involves the palladium-catalyzed aerobic oxidation of allylic alcohols with anilines to produce disubstituted quinolines. mdpi.com The synthesis of novel pyrimido[4,5-b]quinolines containing benzyloxy moieties has also been reported, highlighting the incorporation of this functional group into complex heterocyclic systems. acs.org

Contribution to Advanced Organic Synthesis Methodologies

The synthesis of quinolones, a critical class of compounds in medicinal chemistry, often relies on building the quinolone core from basic precursors. nih.gov One of the most established methods is the Conrad-Limpach synthesis, which utilizes an aniline derivative and a β-ketoester. The aniline, such as this compound, first reacts with the β-ketoester to form an enamine intermediate. This intermediate is then cyclized at high temperatures (around 250 °C) to form the 4-quinolone ring system. chim.it The substitution pattern of the final quinolone is determined by the specific aniline and β-ketoester used.

While a direct reaction from β-lactams is less common for primary quinolone synthesis, functionalized β-lactam moieties are sometimes introduced onto a pre-formed pyridoquinolone core to create hybrid molecules with enhanced biological activity. This approach aims to combine the antibacterial properties of both the quinolone and the β-lactam pharmacophores. nih.gov Therefore, this compound serves as a suitable precursor for the quinolone core, which can be subsequently modified.

This compound contains several functional groups that make it a valuable building block for creating substrates derived from or inspired by known drugs. The allyl amine moiety is a recognized pharmacophore found in various bioactive compounds and serves as a versatile synthetic handle. nih.gov

The utility of the allyl group is well-demonstrated in palladium-catalyzed reactions such as the Tsuji-Trost reaction, which allows for the allylation of nucleophiles under mild conditions. nih.gov Furthermore, the allyl double bond can undergo a range of transformations, including hydroboration, dihydroxylation, or Heck reactions, enabling the introduction of diverse functional groups. This flexibility allows chemists to generate libraries of complex molecules from a common precursor for screening in drug discovery programs. The secondary amine itself can be functionalized or used as a nucleophile in various bond-forming reactions to build larger molecular frameworks. nih.gov

The structural motifs within this compound are relevant to the design of chemical probes for biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and they often work by reacting with a specific analyte, leading to a detectable change, such as the emission of light.

The allyl group is a key component in certain types of fluorescent probes. For example, probes for detecting carbon monoxide (CO) have been designed using an allyl ether or allyl formate (B1220265) as a "trigger" group attached to a fluorophore. In the presence of palladium and CO, the allyl group is cleaved, releasing the fluorophore and causing a significant increase in fluorescence. This "turn-on" response allows for the sensitive detection of the target analyte in biological samples. Given its structure, this compound could serve as a precursor for such probes, where the aniline nitrogen could be used as an attachment point to a fluorophore scaffold, and the allyl group could be modified to act as the reactive trigger.

Protein cross-linking is a technique used to study protein-protein interactions, protein structure, and function. Cross-linking agents are molecules with two or more reactive ends that can form covalent bonds with the functional groups on amino acid residues. huji.ac.il

The most commonly targeted functional groups on proteins are primary amines, found at the N-terminus and on the side chains of lysine (B10760008) residues. huji.ac.il this compound, as a secondary amine, can be chemically modified to create a cross-linking reagent. For example, the amine could be acylated with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The allyl group on the other side of the molecule provides another potential reactive site. In polymer chemistry, monomers containing allyl groups are used to create polymers with side chains that can be subsequently cross-linked through radical polymerization or exposure to radiation, demonstrating the utility of the allyl group as a latent cross-linking point. google.com This dual functionality makes amine and allyl-containing compounds like this compound potential starting points for designing novel cross-linking agents.

Table 2: Common Amine-Reactive Chemical Groups in Cross-Linkers

Reactive GroupTarget Functional GroupResulting BondPermeable to Cell Membrane?
NHS-EsterPrimary AmineAmideYes (unless sulfonated)
ImidoesterPrimary AmineAmidineYes
IsothiocyanatePrimary AmineThioureaYes

Q & A

Q. What are the recommended synthetic routes for preparing Allyl-(4-benzyloxyphenyl)amine, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution or coupling reactions. For example, 4-benzyloxyaniline can react with allyl halides (e.g., allyl bromide) in a polar aprotic solvent like acetonitrile under reflux with nitrogen protection. Catalysts such as triethylamine may enhance yield by scavenging acids . Optimization includes:

  • Temperature : Reflux (~80–100°C) ensures sufficient reactivity.
  • Solvent : Acetonitrile or DMF improves solubility of aromatic amines.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor via TLC (Rf ~0.3–0.4).

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show peaks for the allyl group (δ 5.0–5.8 ppm, multiplet) and benzyloxy aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the carbonyl/imine absence, distinguishing it from Schiff bases .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching C₁₆H₁₇NO (calc. 239.1310).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Keep in amber glass at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

  • Electrophilic Sites : The allyl group’s terminal carbon (highest Fukui index) is prone to nucleophilic attacks.
  • Tautomerization : Assess stability of possible enamine/imine tautomers using Gibbs free energy comparisons .
  • Spectroscopic Simulation : IR and NMR spectra simulated via Gaussian software can validate experimental data .

Q. How to resolve contradictions in spectral data (e.g., overlapping peaks in NMR)?

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling partners. For example, overlapping aromatic protons at δ 6.8–7.4 ppm can be resolved via NOESY to confirm spatial proximity to the benzyloxy group .
  • Variable Temperature NMR : Conduct experiments at –40°C to slow dynamic processes (e.g., hindered rotation of the allyl group) .
  • Deuterated Solvent Swapping : Compare DMSO-d₆ vs. CDCl₃ to shift exchangeable proton signals .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) minimizes halide impurities. Use XPhos ligand for enhanced selectivity .
  • In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

  • Scaffold Modification : Synthesize analogs with substituents on the benzyloxy ring (e.g., –F, –NO₂) to assess electronic effects.
  • Bioassays : Test in vitro against target enzymes (e.g., HDACs or kinases) using fluorescence-based assays. IC₅₀ values correlate with substituent hydrophobicity .
  • Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., GPCRs), guiding rational design .

Q. What are the environmental implications of this compound disposal?

  • Biodegradability : Perform OECD 301D tests to measure 28-day degradation in activated sludge.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Expected high logP (~3.5) suggests bioaccumulation risk, requiring advanced oxidation (e.g., ozonation) before disposal .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot?

  • Impurity Profiling : LC-MS identifies common byproducts (e.g., unreacted 4-benzyloxyaniline or allyl dimer).
  • Catalyst Screening : Compare yields using Pd(OAc)₂ vs. CuI in coupling reactions. Metal residues may suppress desired pathways .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., amine deprotonation) .

Q. Discrepancies between computational and experimental UV-Vis spectra?

  • Solvent Effects : TD-DFT calculations often neglect solvent polarity. Re-run simulations with PCM (Polarizable Continuum Model) for acetonitrile vs. experimental λmax .
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotamer populations affecting absorbance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.